![molecular formula C10H19FN2O4S B13458865 tert-butylN-{[(2S)-1-(fluorosulfonyl)pyrrolidin-2-yl]methyl}carbamate](/img/structure/B13458865.png)
tert-butylN-{[(2S)-1-(fluorosulfonyl)pyrrolidin-2-yl]methyl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-{[(2S)-1-(fluorosulfonyl)pyrrolidin-2-yl]methyl}carbamate: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group and a fluorosulfonyl-substituted pyrrolidine ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it valuable for various applications in chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{[(2S)-1-(fluorosulfonyl)pyrrolidin-2-yl]methyl}carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorosulfonyl Group: The fluorosulfonyl group is introduced via a sulfonylation reaction using a fluorosulfonylating agent.
Attachment of the tert-Butyl Carbamate Group: The final step involves the reaction of the intermediate with tert-butyl carbamate under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of tert-butyl N-{[(2S)-1-(fluorosulfonyl)pyrrolidin-2-yl]methyl}carbamate may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl N-{[(2S)-1-(fluorosulfonyl)pyrrolidin-2-yl]methyl}carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The fluorosulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can lead to the formation of various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl N-{[(2S)-1-(fluorosulfonyl)pyrrolidin-2-yl]methyl}carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-butyl N-{[(2S)-1-(fluorosulfonyl)pyrrolidin-2-yl]methyl}carbamate involves its interaction with molecular targets such as enzymes or receptors. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyrrolidine ring and tert-butyl carbamate group contribute to the compound’s overall stability and reactivity, influencing its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protective group properties but lacking the fluorosulfonyl and pyrrolidine functionalities.
N-Boc-protected anilines: Compounds with a tert-butyl carbamate group used in organic synthesis, but with different reactivity and applications.
Fluorosulfonyl-substituted pyrrolidines: Compounds with similar fluorosulfonyl groups but different substituents on the pyrrolidine ring.
Uniqueness
tert-Butyl N-{[(2S)-1-(fluorosulfonyl)pyrrolidin-2-yl]methyl}carbamate is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. This makes it valuable for specific applications where both the protective carbamate group and the reactive fluorosulfonyl group are required.
Propiedades
Fórmula molecular |
C10H19FN2O4S |
|---|---|
Peso molecular |
282.33 g/mol |
Nombre IUPAC |
tert-butyl N-[[(2S)-1-fluorosulfonylpyrrolidin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C10H19FN2O4S/c1-10(2,3)17-9(14)12-7-8-5-4-6-13(8)18(11,15)16/h8H,4-7H2,1-3H3,(H,12,14)/t8-/m0/s1 |
Clave InChI |
LOWQYVSJKLPHJK-QMMMGPOBSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NC[C@@H]1CCCN1S(=O)(=O)F |
SMILES canónico |
CC(C)(C)OC(=O)NCC1CCCN1S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


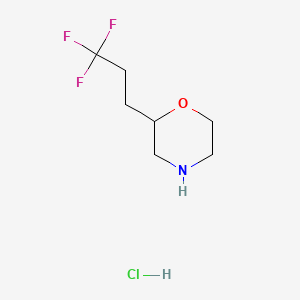

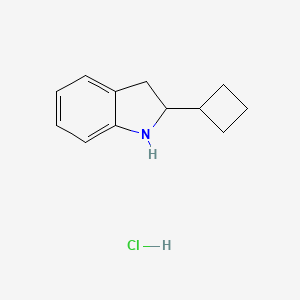
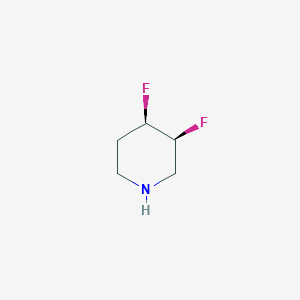
![6-bromo-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one](/img/structure/B13458796.png)
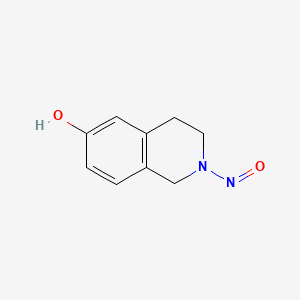
![Methyl 2-amino-3-[2-(propan-2-yloxy)phenyl]propanoate hydrochloride](/img/structure/B13458804.png)
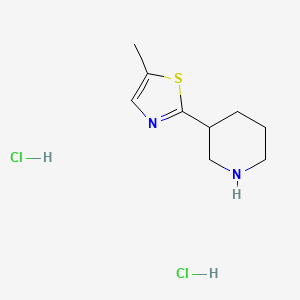
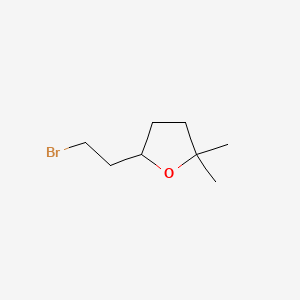
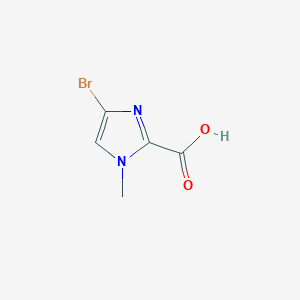

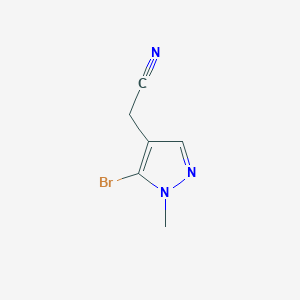
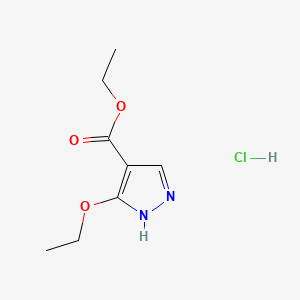
![8,8-Difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride](/img/structure/B13458850.png)
